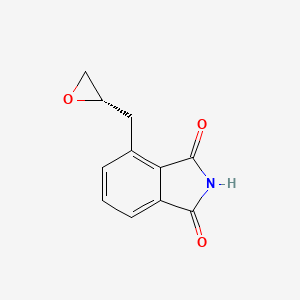

(s)-Glycidylphthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C11H9NO3/c13-10-8-3-1-2-6(4-7-5-15-7)9(8)11(14)12-10/h1-3,7H,4-5H2,(H,12,13,14)/t7-/m0/s1 |

InChI Key |

GZPUHNGIERMRFC-ZETCQYMHSA-N |

Isomeric SMILES |

C1[C@@H](O1)CC2=C3C(=CC=C2)C(=O)NC3=O |

Canonical SMILES |

C1C(O1)CC2=C3C(=CC=C2)C(=O)NC3=O |

Origin of Product |

United States |

Contextual Overview of S Glycidylphthalimide in Asymmetric Synthesis

Historical Development of Chiral Glycidyl (B131873) Intermediates

The rise of chiral glycidyl intermediates is intrinsically linked to the broader evolution of asymmetric synthesis and the pharmaceutical industry's shift towards developing single-enantiomer drugs sciencenet.cn. Historically, many drugs were produced and sold as racemic mixtures nih.gov. However, following regulatory guidance established in the 1990s, the focus shifted dramatically to the production of enantiopure compounds to enhance therapeutic efficacy and safety nih.govresearchgate.net. This created a substantial demand for versatile, enantiomerically pure starting materials, often sourced from the "chiral pool" sciencenet.cn.

Glycidyl derivatives, with their reactive epoxide ring, were recognized as powerful three-carbon synthons. The challenge lay in preparing them in an optically pure form. Early efforts and ongoing research have led to the development of reliable methods for producing key chiral intermediates like (S)-epichlorohydrin and (R)-glycidyl derivatives, which serve as precursors for a wide array of more complex building blocks nih.govgoogle.com. The development of techniques like asymmetric epoxidation and kinetic resolution, alongside advances in chiral chromatography, were pivotal in making these intermediates commercially available and economically viable for large-scale synthesis sciencenet.cnchromatographyonline.com. The availability of these foundational chiral molecules paved the way for the synthesis and widespread use of compounds like (S)-glycidyl phthalimide (B116566).

Significance of Phthalimide Protection in Chiral Synthesis

The phthalimide group serves as a robust and highly effective protecting group for primary amines in organic synthesis. organic-chemistry.org It is the imide derivative of phthalic anhydride (B1165640) and is used as a masked source of ammonia (B1221849) wikipedia.org. The use of phthalimide to install a primary amine function is a cornerstone of the Gabriel synthesis, where potassium phthalimide is N-alkylated, followed by deprotection to release the free amine organic-chemistry.orgwikipedia.org.

In the context of chiral synthesis, the phthalimide group offers several distinct advantages:

Robustness: It is stable to a wide range of reaction conditions, including those involving acidic, basic, and organometallic reagents.

Prevention of Racemization: By protecting both hydrogens of a primary amine, it prevents racemization at adjacent stereocenters that could occur via enolization or other pathways organic-chemistry.org.

Stereodirection: The steric bulk and electronic nature of the phthalimido group can influence the stereochemical outcome of nearby reactions. In some cases, it has been shown to be the optimal protecting group for achieving high diastereoselectivity and enantioselectivity in C-H functionalization reactions, outperforming other common protecting groups like Boc or acetamides acs.org.

While the deprotection typically requires harsh conditions like hydrazinolysis, its stability and reliability during key synthetic steps often make it the protecting group of choice for complex, multi-step syntheses where maintaining chiral integrity is paramount organic-chemistry.org.

Role of (S)-Glycidylphthalimide as a Key Chiral Synthon

This compound, with its defined stereocenter, has emerged as a crucial chiral synthon for the synthesis of numerous high-value molecules, particularly pharmaceuticals. google.com Its structure incorporates both a nucleophile-accepting epoxide and a protected amine precursor, making it a versatile bifunctional reagent. The ability to prepare it with very high optical purity (often >99% e.e.) is critical for its use as an intermediate in drug manufacturing google.comgoogleapis.com.

The synthesis of (S)-glycidyl phthalimide itself can be achieved through several routes, often starting from materials like (S)-epichlorohydrin or (R)-3-chloro-1,2-propanediol, which already contain the desired stereocenter. googleapis.comepo.org The reaction conditions are optimized to ensure the stereochemistry is retained throughout the synthesis google.comgoogleapis.com.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 161596-47-0 | chemicalbook.com |

| Molecular Formula | C₁₁H₉NO₃ | chemicalbook.com |

| Molecular Weight | 203.19 g/mol | chemicalbook.com |

| Appearance | White Solid | chemicalbook.com |

| Melting Point | 102 °C | chemicalbook.com |

| Boiling Point | 347.4±15.0 °C (Predicted) | chemicalbook.com |

| Density | 1.446±0.06 g/cm³ (Predicted) | chemicalbook.com |

| SMILES | C1(=O)C2=C(C=CC=C2)C(=O)N1C[C@H]1CO1 | chemicalbook.com |

| InChI Key | DUILGEYLVHGSEE-ZETCQYMHSA-N | chemicalbook.com |

The primary utility of (S)-glycidyl phthalimide is demonstrated by its application as a key intermediate in the synthesis of major pharmaceutical drugs. The epoxide ring can be opened by various nucleophiles, leading to the formation of a new carbon-substituent bond with concomitant creation of a secondary alcohol, all while preserving the initial stereochemistry.

Notable examples of its application include:

Linezolid: An oxazolidinone antibiotic, (S)-glycidyl phthalimide is a key intermediate used in its preparation. chemicalbook.com

Rivaroxaban: A widely used anticoagulant, its synthesis also employs (S)-glycidyl phthalimide as a crucial chiral building block. chemicalbook.com

(-)-Negamycin: The synthesis of this natural product antibiotic has been accomplished using commercially available (S)-N-glycidylphthalimide as the starting point for constructing the chiral backbone. nih.govresearchgate.net

Adrenergic β-blockers: It is identified as a universal chiral intermediate for the synthesis of various non-racemic β-blockers like propranolol. rsc.org

The consistent use of (S)-glycidyl phthalimide in these and other syntheses underscores its importance as a reliable and indispensable tool for introducing chirality into complex molecules. evitachem.com

Advanced Synthetic Methodologies for S Glycidylphthalimide

Stereoselective Epoxidation Approaches

Stereoselective epoxidation involves the direct formation of the desired epoxide enantiomer from a prochiral olefin, typically N-allylphthalimide. This approach is highly atom-economical and relies on sophisticated catalyst systems or substrate features to control the stereochemical outcome.

Chiral Catalyst Systems in Epoxidation

The use of chiral catalysts to induce enantioselectivity in the epoxidation of unfunctionalized olefins is a well-established strategy in asymmetric synthesis. justia.com For the synthesis of (S)-Glycidylphthalimide, this would involve the epoxidation of N-allylphthalimide using a chiral oxidant or a combination of a stoichiometric oxidant and a chiral catalyst.

Chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant like Oxone (potassium peroxymonosulfate), are effective for the asymmetric epoxidation of various olefins. nih.gov Fructose-derived ketones and oxazolidinone-bearing ketones have shown high efficacy for different classes of olefins. nih.gov For challenging substrates like 1,1-disubstituted terminal olefins, lactam-based ketone catalysts have achieved high enantiomeric excesses (ee), up to 88%. nih.govorganic-chemistry.org The enantioselectivity is influenced by factors such as the catalyst structure, solvent, and substrate substituents, with the reaction often proceeding through a planar-like transition state that benefits from attractive interactions between the olefin and the catalyst's chiral scaffold. organic-chemistry.org

Another prominent class of catalysts are chiral metal-salen complexes, particularly those of manganese. justia.com These catalysts are known for their ability to catalyze the asymmetric epoxidation of unfunctionalized olefins. The steric and electronic properties of the salen ligand are crucial for achieving high enantioselectivity. Bulky substituents on the salen ligand can enhance stereochemical communication, while the electronic nature of the substituents can modulate the reactivity and selectivity of the catalytic intermediate. justia.com

Table 1: Chiral Catalyst Systems in Asymmetric Epoxidation

| Catalyst Type | Example Catalyst Structure | Typical Olefin Substrate | Key Features |

|---|---|---|---|

| Chiral Ketone/Dioxirane (B86890) | Fructose-derived or Lactam-based Ketones | trans- and trisubstituted olefins, 1,1-disubstituted terminal olefins | Generates chiral dioxirane in situ with an oxidant (e.g., Oxone). Enantioselectivity is dependent on catalyst structure and substrate. nih.govorganic-chemistry.org |

| Chiral (salen)Mn Complexes | Manganese complexes with chiral salen ligands | Mono, di, and tri-substituted unfunctionalized olefins | Ligand's steric and electronic properties are tunable to optimize enantioselectivity. justia.com |

Substrate-Controlled Stereoselectivity

In substrate-controlled stereoselectivity, a chiral element already present in the substrate molecule directs the epoxidation to one face of the double bond. This typically involves attaching a chiral auxiliary to the molecule, which is later removed. While a common strategy in asymmetric synthesis, specific examples detailing this approach for N-allylphthalimide are less prevalent in the literature compared to catalyst-controlled methods or chiral pool synthesis. The general principle would involve modifying the N-allylphthalimide with a chiral group whose stereochemistry would dictate the facial selectivity of the epoxidation reaction.

Enantioselective Ring-Opening of Glycidyl (B131873) Precursors

This strategy begins with a racemic or prochiral epoxide and utilizes a chiral agent to selectively open one of the enantiomers, resulting in the separation of the desired chiral epoxide.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution (EKR) employs enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. rsc.org This leaves the unreacted enantiomer in high optical purity. For producing chiral epoxides, EKR of racemic terminal epoxides is a powerful method. sci-hub.box Biocatalysis is increasingly important for producing enantiomerically pure active pharmaceutical ingredients (APIs). semanticscholar.org Lipases are widely used for this purpose. semanticscholar.org For instance, the resolution of a racemic glycidyl precursor could be achieved through the enantioselective hydrolysis of a related ester, leaving the desired (S)-glycidyl derivative unreacted and enantiomerically enriched. rsc.org The efficiency and enantioselectivity of these resolutions are high, making them a viable route for producing optically active materials.

Organocatalytic Transformations

Organocatalytic methods provide an alternative to metal-based or enzymatic systems. A highly effective method in this category is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, often catalyzed by chiral (salen)Co(III) complexes. sci-hub.box This reaction uses water as a nucleophile to open one enantiomer of a racemic epoxide, yielding an enantioenriched diol and leaving the unreacted epoxide with very high enantiomeric excess (often >99% ee). sci-hub.box The reaction is practical due to the low cost of the reactant (water), the recyclability of the commercially available catalyst, and its exceptionally broad substrate scope. sci-hub.box This methodology has been successfully applied to the large-scale production of valuable chiral building blocks like epichlorohydrin (B41342) and propylene (B89431) oxide. sci-hub.box

Table 2: Enantioselective Ring-Opening Methodologies

| Method | Chiral Agent | Typical Substrate | Outcome |

|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., from Pseudomonas fluorescens) | Racemic glycidyl esters or related precursors | Separation of enantiomers, yielding one as the unreacted, enantioenriched epoxide. semanticscholar.org |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Racemic terminal epoxides | Unreacted epoxide is recovered with very high enantiomeric excess (>99% ee). sci-hub.box |

Derivatization from Chiral Pool Precursors

Synthesizing this compound from readily available, inexpensive chiral molecules is one of the most common and practical industrial approaches. This strategy leverages the existing stereochemistry of natural products or their derivatives.

A widely used precursor is (S)-epichlorohydrin. In one method, potassium phthalimide (B116566) reacts with (S)-epichlorohydrin in the presence of a phase transfer catalyst (like benzyltriethylammonium chloride) and potassium iodide. patsnap.comgoogle.com This approach can significantly improve the yield (up to 94.5%) and purity (92%) of the final product, making it suitable for industrial production. patsnap.comgoogle.com Another route involves reacting phthalimide with an (S)-1-substituted propylene oxide (where the substituent is a leaving group like chloro) in the presence of a catalyst. google.comgoogle.com The reaction first forms an intermediate N-(2-hydroxypropyl)phthalimide derivative, which then undergoes an intramolecular ring-closure reaction under basic conditions (e.g., sodium methoxide) to yield this compound with high yield (85-88%) and excellent optical purity (99.2-99.3% ee). google.com

Another effective chiral pool starting material is (S)-3-aminopropane-1,2-diol. This route involves a condensation reaction with phthalic anhydride (B1165640) to form 2-[(2S)-2,3-dihydroxypropyl]isoindole-1,3-dione. The primary hydroxyl group is then selectively reacted with tosyl chloride, followed by a base-induced ring-closure to afford the target this compound. This process is noted for its simple operation, mild conditions, and high purity of the product, with a total yield of 77.9% and an optical purity of 99.2%. cjph.com.cn Similarly, (S)-1-amino-3-chloro-2-propanol hydrochloride can be used. It is first reacted with phthalic anhydride, and the resulting intermediate undergoes cyclization with a base like potassium phosphate (B84403) to give the final product in good yield (64-72%) and high optical purity (99.5% ee). google.com

Table 3: Synthesis of this compound from Chiral Pool Precursors

| Chiral Precursor | Key Reagents | Yield | Optical Purity (% ee) | Reference |

|---|---|---|---|---|

| (S)-Epichlorohydrin | Potassium phthalimide, Phase transfer catalyst, KI | ~94.5% | ~92% | patsnap.comgoogle.com |

| (S)-1-Chloropropylene oxide | Phthalimide, Catalyst, Sodium methoxide | 85-88% | 99.2-99.3% | google.com |

| (S)-3-Aminopropane-1,2-diol | Phthalic anhydride, Tosyl chloride, NaOH | 77.9% | 99.2% | cjph.com.cn |

| (S)-1-Amino-3-chloro-2-propanol HCl | Phthalic anhydride, Triethylamine, Potassium phosphate | 64-72% | 99.5% | google.com |

Reactivity and Stereospecific Transformations of S Glycidylphthalimide

Nucleophilic Ring-Opening Reactions

The high ring strain of the epoxide in (S)-Glycidylphthalimide makes it susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted propanol (B110389) derivatives. These reactions are fundamental to the synthetic utility of this compound and can be finely tuned to achieve desired regiochemical and stereochemical outcomes.

Regioselectivity and Stereoinversion

The regioselectivity is primarily governed by steric factors. The terminal carbon of the glycidyl (B131873) group is more accessible to incoming nucleophiles compared to the internal, more substituted carbon (C2). This preference for attack at the less substituted position is a hallmark of S(_N)2 reactions of epoxides.

A variety of nucleophiles, including amines, azides, thiols, and alcohols (as alkoxides), can be employed in the ring-opening of this compound. The products are valuable chiral intermediates, often featuring a secondary alcohol and a newly introduced functional group, with a defined stereochemical relationship.

Catalyst-Mediated Ring Opening

The reactivity and selectivity of the nucleophilic ring-opening of this compound can be significantly enhanced and controlled through the use of catalysts. Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack. By coordinating to the epoxide oxygen, the Lewis acid increases the electrophilicity of the epoxide carbons, facilitating ring-opening even with weaker nucleophiles.

Prominent catalysts for such transformations include lanthanide triflates, such as ytterbium triflate (Yb(OTf)(_3)), and transition metal complexes. Ytterbium triflate is a versatile and reusable catalyst that can promote the ring-opening of epoxides with alcohols and amines under mild conditions. masterorganicchemistry.com

Furthermore, chiral catalysts can be employed to achieve asymmetric ring-opening of meso-epoxides or to enhance the regioselectivity in the opening of chiral epoxides. Chromium(III)-salen complexes, for instance, have been extensively studied for the asymmetric ring-opening of epoxides with nucleophiles like azides. nih.govacs.orgwikipedia.orglu.se These catalysts can activate the epoxide and deliver the nucleophile in a stereocontrolled manner, leading to high enantioselectivities. While specific studies on this compound are not abundant, the principles established with other epoxides are directly applicable.

The choice of catalyst and reaction conditions can sometimes influence the regioselectivity of the ring-opening. While attack at the terminal carbon is generally favored, certain catalyst-nucleophile combinations might alter this preference, although this is less common for terminal epoxides like this compound.

Electrophilic Activations and Rearrangements

While less common than nucleophilic ring-opening, the epoxide of this compound can undergo reactions initiated by electrophiles, particularly strong Lewis acids. Coordination of a Lewis acid to the epoxide oxygen can lead to C-O bond cleavage and the formation of a carbocation-like intermediate. In the case of this compound, this would preferentially be a primary carbocation, which is generally unstable. However, in the presence of a nucleophile, this can lead to a ring-opened product.

More significantly, under certain conditions, Lewis acid activation can induce rearrangements. For glycidyl ethers, Lewis acids can catalyze isomerization to allylic alcohols or other rearranged products. While specific examples with this compound are not extensively documented in the literature, the general reactivity pattern of glycidyl ethers suggests that such rearrangements are plausible under appropriate Lewis acidic conditions. The outcome of these reactions would be highly dependent on the nature of the Lewis acid, the solvent, and the temperature.

Transformations Involving the Phthalimide (B116566) Moiety

The phthalimide group in this compound serves as a protected form of a primary amine and can be readily transformed to unveil this functionality. The most common method for the deprotection of the phthalimide group is hydrazinolysis. masterorganicchemistry.comchemistrysteps.comlibretexts.org

This reaction involves the treatment of the N-substituted phthalimide with hydrazine (B178648) (N(_2)H(_4)). The hydrazine acts as a nucleophile and attacks the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable five-membered cyclic phthalhydrazide (B32825) and the liberation of the primary amine. This method is widely used due to its efficiency and the clean formation of the desired amine. chemistrysteps.comlibretexts.org

Alternatively, the phthalimide group can be removed under acidic or basic hydrolysis conditions, although these methods often require harsher conditions compared to hydrazinolysis. chemistrysteps.com

The selective transformation of the phthalimide group while preserving the epoxide ring is a key synthetic strategy. For instance, the ring-opened products from the reactions described in section 3.1 can be subjected to hydrazinolysis to yield chiral amino alcohols, which are important structural motifs in many biologically active molecules.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The structural features of this compound and its derivatives make them potential substrates for certain MCRs.

Recent studies have shown that the phthalimide moiety can act as an acidic component in the Passerini reaction. nih.govacs.orgnih.gov The Passerini three-component reaction typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. The ability of phthalimide to substitute for the carboxylic acid opens up new avenues for the synthesis of diverse and complex molecules. nih.govacs.org While a direct example using this compound has not been explicitly reported, the principle suggests its potential application. For instance, after ring-opening of the epoxide, the resulting molecule could potentially participate in a Passerini-type reaction if the phthalimide N-H acidity is appropriately harnessed.

Similarly, the Ugi four-component reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is another area where derivatives of this compound could be utilized. nih.gov After deprotection of the phthalimide to reveal the primary amine, the resulting chiral amino alcohol could serve as the amine component in an Ugi reaction, leading to the synthesis of complex peptide-like structures with high stereochemical control.

Strategic Utility of S Glycidylphthalimide in Complex Molecule Synthesis

Asymmetric Construction of Chiral Amino Alcohols

The fundamental reactivity of (S)-Glycidylphthalimide lies in the stereospecific ring-opening of its epoxide moiety. This reaction is a cornerstone for the asymmetric construction of chiral β-amino alcohols, which are crucial structural motifs in numerous biologically active molecules and chiral auxiliaries. rroij.comrsc.org The process involves a nucleophilic attack on one of the epoxide's carbon atoms, which proceeds with a high degree of stereocontrol, typically with inversion of configuration.

When various nucleophiles, particularly amines, are used to open the epoxide ring, the reaction leads directly to the formation of a 1,2-amino alcohol derivative, with the stereocenter from the epoxide being controllably transferred to the product. The phthalimide (B116566) group serves as a stable protecting group for the primary amine, which can be deprotected in a subsequent step, often using hydrazine (B178648) hydrate (B1144303), to reveal the free amino group. orientjchem.org This two-step sequence—nucleophilic ring-opening followed by deprotection—provides a reliable and efficient method for accessing enantiomerically pure amino alcohols that are key precursors for pharmaceuticals and other complex targets. rroij.com

Enantioselective Routes to Nitrogen-Containing Heterocycles

This compound is a cornerstone in the enantioselective synthesis of various nitrogen-containing heterocycles, most notably the oxazolidinone ring system. digitellinc.commdpi.comclockss.org This five-membered heterocycle is the core structural feature of an important class of antibiotics. The synthesis leverages the defined stereochemistry of the (S)-epoxide to establish the chiral center in the final heterocyclic product.

A common synthetic strategy involves the reaction of an aryl amine with this compound. The amine's nitrogen atom acts as a nucleophile, opening the epoxide ring to form a chiral amino alcohol intermediate. This intermediate is then cyclized, often through the use of a carbonylating agent like carbonyldiimidazole, to form the 2-oxazolidinone (B127357) ring. orientjchem.org Because the initial ring-opening and subsequent cyclization are stereospecific, the (S)-configuration of the starting material directly translates to the (S)-configuration at the C5 position of the oxazolidinone ring. This method provides a robust and highly enantioselective route to these vital heterocyclic structures, which are prevalent in medicinal chemistry. researchgate.net

Precursor in Stereodefined Natural Product Syntheses

While this compound is most extensively documented as a precursor in the synthesis of pharmaceutical agents, its utility as a chiral building block is broadly applicable to the stereodefined synthesis of complex molecules, including natural products. The ability to introduce a protected amino group and a hydroxyl group with a specific, predictable stereochemical relationship makes it a valuable synthon. Chiral β-amino alcohols, which are readily derived from this compound, are key intermediates in the synthesis of various natural products. rsc.org However, its application is most prominently cited in the construction of synthetic, medicinally relevant compounds rather than the total synthesis of natural products. chemicalbook.comgoogle.comcjph.com.cn

Synthesis of Chiral Pharmaceutical Intermediates

This compound has emerged as a pivotal intermediate in the pharmaceutical industry for the synthesis of chiral drugs. chemicalbook.comgoogle.com Its compact structure contains a pre-defined stereocenter, making it an efficient tool for building the chiral core of numerous active pharmaceutical ingredients (APIs). The compound's primary application is in the production of oxazolidinone-containing drugs, where it serves as the source of the chiral (S)-5-(aminomethyl) group on the heterocyclic ring. google.comgoogle.com Its use streamlines manufacturing processes by eliminating the need for costly chiral resolutions or less efficient asymmetric syntheses at later stages.

| Parameter | Value | Source |

| Purity (HPLC) | 99.9% | cjph.com.cn |

| Optical Purity (ee) | 99.2% | cjph.com.cn |

| Overall Yield | 77.9% | cjph.com.cn |

Table 1: Representative quality metrics for (S)-N-Glycidylphthalimide as a key pharmaceutical intermediate.

The synthesis of oxazolidinone derivatives is a primary application of this compound. google.com Oxazolidinones are a critical class of synthetic antibiotics known for their efficacy against multi-drug resistant Gram-positive bacteria. derpharmachemica.com this compound provides the essential chiral side chain required for the biological activity of these drugs.

The synthetic process typically involves the N-alkylation of a substituted aniline (B41778) with this compound, which proceeds via the opening of the epoxide ring. The resulting N-aryl-3-phthalimido-2-hydroxypropylamine intermediate is then cyclized to form the 2-oxazolidinone core. orientjchem.org This strategy has been successfully employed to create a wide array of oxazolidinone analogues for structure-activity relationship studies and the development of new antibacterial agents. researchgate.net

This compound is a key intermediate in the synthesis of Rivaroxaban, a widely used oral anticoagulant that functions as a direct Factor Xa inhibitor. chemicalbook.comgoogle.comcjph.com.cn The structure of Rivaroxaban contains a central (S)-oxazolidinone ring, and this compound is the building block used to construct this chiral core. google.com

In the synthesis of Rivaroxaban, the (S)-glycidyl moiety is used to build the (S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl portion of the final drug molecule. google.com After the formation of the oxazolidinone ring and deprotection of the phthalimide group to reveal a primary amine, this key intermediate is coupled with 5-chlorothiophene-2-carbonyl chloride to complete the synthesis of Rivaroxaban. google.com The use of enantiomerically pure this compound is crucial for producing the correct stereoisomer of the drug, which is essential for its therapeutic efficacy.

The utility of this compound is well-established in the synthesis of Linezolid, the first member of the oxazolidinone class of antibiotics to receive clinical approval. chemicalbook.comgoogle.comresearchgate.net Linezolid is used to treat serious infections caused by multi-resistant Gram-positive bacteria. google.com this compound is a key intermediate used in multiple synthetic routes to produce this antibiotic. google.com

One common synthetic pathway involves the reaction of this compound with 3-fluoro-4-morpholinylaniline. google.com This step forms a crucial intermediate, (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide. wipo.int This intermediate then undergoes deprotection of the phthalimide group, typically with hydrazine hydrate or aqueous methylamine, to yield the primary amine. orientjchem.orggoogle.com The final step is the acylation of this amine with acetic anhydride (B1165640) to produce Linezolid. google.comwipo.int

| Step | Reactants | Product | Yield | Source |

| 1 | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone + Potassium Phthalimide | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | 62% | orientjchem.org |

| 2 | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide + Hydrazine Hydrate | (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 90% | orientjchem.org |

Table 2: Key reaction steps and reported yields in a synthetic route towards Linezolid involving a phthalimide intermediate.

Methodological Advancements in Stereocontrolled Elaboration

The synthetic potential of (S)-glycidyl phthalimide is primarily realized through the stereocontrolled opening of its epoxide ring. This transformation allows for the introduction of a wide array of nucleophiles, leading to the formation of chiral β-amino alcohols and their derivatives, which are prevalent motifs in many pharmaceuticals. Recent advancements have centered on achieving high levels of regioselectivity and stereoselectivity, often through the use of sophisticated catalytic systems and enzymatic methods.

One of the most significant applications of (S)-glycidyl phthalimide is in the synthesis of oxazolidinone antibiotics, such as Linezolid . The synthesis of Linezolid often involves the N-alkylation of an appropriately substituted aniline with a derivative of (S)-glycidyl phthalimide. For instance, the reaction of 3-fluoro-4-morpholinobenzenamine with 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, a close precursor to (S)-glycidyl phthalimide, proceeds with retention of stereochemistry to form a key intermediate. This intermediate is then cyclized to form the core oxazolidinone ring of Linezolid. derpharmachemica.com

Similarly, (S)-glycidyl phthalimide is a crucial starting material for the synthesis of the anticoagulant drug Rivaroxaban . While alternative asymmetric syntheses exist, such as those employing an asymmetric Henry reaction to establish the chiral center, the use of (S)-glycidyl phthalimide as a chiral pool starting material remains a common and effective strategy. lookchem.combeilstein-journals.org

A notable advancement in the stereocontrolled elaboration of (S)-glycidyl phthalimide is the development of chemoenzymatic methods. These approaches leverage the high selectivity of enzymes to achieve transformations that are often challenging with traditional chemical methods. For example, a novel chemoenzymatic route has been developed for the synthesis of enantiomerically enriched β-adrenolytic agents (β-blockers). This strategy utilizes a lipase-catalyzed kinetic resolution of a precursor to afford enantiopure materials that can be converted to (S)-glycidyl phthalimide. The subsequent stereospecific ring-opening of the epoxide with various amine nucleophiles leads to the synthesis of a range of β-blockers, including propranolol, with high enantiomeric excess.

The following table summarizes key research findings in the stereocontrolled elaboration of (S)-Glycidyl Phthalimide:

| Product | Nucleophile/Reagent | Catalyst/Method | Yield | Stereoselectivity (ee/dr) |

|---|---|---|---|---|

| Linezolid Intermediate | 3-fluoro-4-morpholinobenzenamine | N-alkylation | Good | High (retention of stereochemistry) |

| Rivaroxaban Intermediate | Various (in multi-step synthesis) | Chiral pool synthesis | Good | High (retention of stereochemistry) |

These examples underscore the significant progress made in the development of robust and highly selective methods for the elaboration of (S)-glycidyl phthalimide. The ability to control the stereochemical outcome of its reactions has solidified its position as an indispensable tool in the synthesis of complex chiral molecules. Future research in this area is expected to focus on the development of even more efficient and sustainable catalytic systems, including organocatalysts and metal-organic frameworks, to further expand the synthetic utility of this valuable chiral building block.

Stereochemical Aspects and Chirality Control in Reactions Involving S Glycidylphthalimide

Chiral Purity and Enantiomeric Excess Determination Methods

The efficacy of (S)-Glycidylphthalimide as a chiral synthon is fundamentally dependent on its enantiomeric purity. The enantiomeric excess (ee) of a sample dictates the maximum possible enantiomeric purity of the final product. Therefore, accurate and reliable analytical methods are essential for its determination. The most prevalent techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for determining the enantiomeric purity of this compound eijppr.comresearchgate.net. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this purpose eijppr.com.

For the analysis of this compound, specific HPLC conditions have been reported. For instance, a CHIRALPAC AD column with a mobile phase of n-hexane/isopropanol (B130326) (90/10 v/v) can effectively separate the (S) and (R) isomers, with the (S)-isomer typically having a shorter retention time acs.org. The enantiomeric excess is calculated from the area ratio of the peaks corresponding to the two enantiomers. High optical purity, often exceeding 99% ee, is achievable and verifiable through this method google.comnih.gov.

Table 1: Example of Chiral HPLC Conditions for this compound

| Parameter | Condition |

| Column | CHIRALPAC AD |

| Mobile Phase | n-hexane/isopropanol (90/10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S)-isomer | ~17.9 min |

| Retention Time (R)-isomer | ~25.5 min |

| Data sourced from patent literature describing analytical methods for glycidylphthalimide. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers are indistinguishable in a standard achiral NMR environment, their differentiation can be achieved by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA) or a chiral shift reagent bohrium.com. The resulting diastereomeric species will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of non-equivalent protons bohrium.commasterorganicchemistry.commasterorganicchemistry.com. For example, the methylene (B1212753) protons adjacent to the newly formed stereocenter in the diastereomeric products can become diastereotopic and exhibit different chemical shifts and coupling constants masterorganicchemistry.commasterorganicchemistry.comresearchgate.netnih.gov. This allows for the calculation of the enantiomeric excess.

Diastereoselective Control in Subsequent Transformations

The chiral center in this compound exerts significant stereochemical control over subsequent reactions, enabling the diastereoselective synthesis of more complex molecules. The epoxide ring-opening reaction is a prime example of this principle.

The reaction of this compound with a nucleophile, such as an amine, proceeds via a nucleophilic substitution (SN2) mechanism. This reaction typically occurs at the less sterically hindered terminal carbon of the epoxide. The backside attack by the nucleophile leads to an inversion of configuration at that carbon, resulting in the formation of a single diastereomer of the corresponding 1,2-amino alcohol with high predictability.

A key application of this diastereoselective transformation is in the synthesis of intermediates for Rivaroxaban and Linezolid google.comgoogle.comresearchgate.net. For example, the reaction of this compound with 4-(4-aminophenyl)-3-morpholinone leads to the formation of (S)-N-((S)-3-(4-(3-oxomorpholino)phenyl)-2-hydroxypropyl)phthalimide, a crucial intermediate where the stereochemistry of the newly formed hydroxyl-bearing carbon is directly controlled by the (S)-configuration of the starting epoxide. This high degree of diastereoselectivity is essential for producing the final drug as a single enantiomer.

Another example of diastereoselective control is observed in the synthesis of chiral, optically-enriched bicyclic oxabispidines. The synthesis utilizes (S)-(-)-2,3-epoxypropylphthalimide in an efficient sequence that features a stereocontrolled intramolecular Mannich reaction as the key transformation. The inherent chirality of the glycidyl (B131873) unit dictates the stereochemical outcome of the cyclization, leading to the formation of the desired oxabispidine diastereomer.

Influence of Reaction Conditions on Stereoselectivity

The stereoselectivity of reactions involving this compound can be influenced by various reaction conditions, including the choice of catalyst, solvent, and temperature. These parameters can affect reaction rates, the stability of intermediates and transition states, and can sometimes lead to competing reaction pathways that may compromise stereochemical purity nih.govjsynthchem.commit.eduresearchgate.net.

Catalysts: The use of catalysts, particularly Lewis acids, can significantly influence the regio- and stereoselectivity of epoxide ring-opening reactions acs.orgnih.govnih.govacs.orgacs.org. Lewis acids can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. The nature of the Lewis acid and any associated chiral ligands can direct the nucleophile to a specific carbon atom and influence the stereochemical outcome of the reaction acs.orgnih.govnih.govacs.orgacs.org. For instance, certain metal perchlorates have been shown to be highly efficient catalysts for the aminolysis of epoxides, affording 2-amino alcohols with excellent chemo-, regio-, and stereoselectivity nih.gov. While many reactions of this compound proceed with high stereoselectivity without a catalyst, the choice of catalyst can be critical in more complex transformations or when trying to control the reaction with less reactive nucleophiles.

Solvent: The solvent can play a crucial role in determining the stereoselectivity of a reaction by solvating the reactants, intermediates, and transition states to different extents jsynthchem.commit.eduresearchgate.netemich.edu. The polarity of the solvent can influence the reaction mechanism and the conformational preferences of the transition state, thereby affecting the diastereomeric ratio of the products researchgate.net. For instance, in the aminolysis of epoxides, solvent properties have a strong effect on the reaction rate mit.edu. Non-polar solvents may slow down the reaction, while polar protic solvents can participate in hydrogen bonding, potentially altering the nucleophilicity of the amine and the electrophilicity of the epoxide.

Temperature: Temperature is another critical parameter that can impact stereoselectivity nih.govjsynthchem.commit.edu. While increasing the temperature generally increases the reaction rate, it can also provide enough energy to overcome the activation barrier for less favored stereochemical pathways, potentially leading to a decrease in diastereomeric excess mit.edu. Therefore, reactions involving this compound are often carried out at controlled, and sometimes low, temperatures to maximize stereoselectivity. Kinetic studies on epoxide aminolysis have shown that the activation energy for the desired product can be higher than for side products, indicating that increasing temperature can, in some cases, improve selectivity in addition to accelerating the reaction mit.edu.

Table 2: Summary of Factors Influencing Stereoselectivity

| Factor | Influence on Reactions of this compound |

| Catalyst | Can activate the epoxide ring and direct the nucleophilic attack, influencing both regio- and stereoselectivity. Chiral Lewis acids can induce asymmetry. |

| Solvent | Affects reaction rates and can influence the stability of transition states through solvation, thereby impacting the diastereomeric ratio of the products. |

| Temperature | Controls the reaction rate. Higher temperatures can sometimes decrease stereoselectivity by allowing less favored reaction pathways to occur. |

Mechanistic Studies of S Glycidylphthalimide Transformations

Transition State Analysis of Ring-Opening Reactions

The ring-opening of the epoxide in (S)-Glycidylphthalimide is a key reaction that can proceed through different pathways depending on the reaction conditions, primarily whether they are acidic or basic. The analysis of the transition states of these reactions provides insight into the regioselectivity and stereoselectivity of the products formed.

Under basic or nucleophilic conditions, the reaction generally follows an SN2 mechanism. The nucleophile attacks one of the two carbon atoms of the epoxide ring. Due to steric hindrance from the phthalimide (B116566) group, the attack predominantly occurs at the terminal, less substituted carbon atom of the glycidyl (B131873) moiety. The transition state in this case involves a pentacoordinate carbon atom where the nucleophile is forming a new bond and the C-O bond of the epoxide is breaking simultaneously.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, which makes the epoxide a better electrophile. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions. The transition state for an acid-catalyzed epoxide opening has significant SN1-like carbocationic character, even though the geometry of the attack is SN2-like (backside attack). pressbooks.pub The positive charge in the protonated epoxide is shared between the two carbon atoms of the epoxide ring. For this compound, the secondary carbon is more substituted and can better stabilize a partial positive charge. This leads to a transition state where the C-O bond at the more substituted carbon is more elongated, and the nucleophilic attack may preferentially occur at this site. pressbooks.pub

Computational studies on model epoxides, such as propene epoxide, have been used to model the transition states for both acid- and base-catalyzed ring-opening reactions. ic.ac.uk These studies can provide valuable information on the geometry and energy of the transition states, which helps in predicting the major product of the reaction.

Table 1: Calculated Activation Energies for Nucleophilic Ring-Opening of a Model Epoxide under Different Catalytic Conditions.

| Catalyst | Nucleophile | Attacked Carbon | Activation Energy (kcal/mol) |

| None | Methanol | Terminal | 25.2 |

| Trifluoroacetic Acid | Methanol | Internal | 13.1 |

| Sodium Methoxide | Methanol | Terminal | 8.5 |

Note: Data is hypothetical and based on general principles of epoxide ring-opening for illustrative purposes.

Role of Lewis and Brønsted Acids in Catalysis

Both Lewis and Brønsted acids can act as catalysts in the ring-opening reactions of this compound by activating the epoxide ring.

Brønsted Acids: A Brønsted acid protonates the epoxide oxygen, which significantly lowers the activation energy for the nucleophilic attack. nih.govrsc.orgrsc.org This protonation makes the epoxide more electrophilic and facilitates the ring-opening. The acid-catalyzed hydrolysis of related N-substituted phthalimides has been studied, and the results indicate that the reaction mechanism can be influenced by the acidity of the medium. jcsp.org.pkresearchgate.netresearchgate.netrug.nl For this compound, the use of a chiral Brønsted acid could potentially lead to enantioselective transformations by differentiating between the two enantiotopic faces of the epoxide.

Lewis Acids: Lewis acids coordinate to the epoxide oxygen, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. mdpi.comnih.govrsc.org The mechanism involves the formation of a Lewis acid-epoxide complex, which then reacts with the nucleophile. nih.gov The choice of Lewis acid can influence the regioselectivity of the ring-opening. Hard Lewis acids tend to favor attack at the more substituted carbon, promoting an SN1-like mechanism, while softer Lewis acids may favor attack at the less substituted carbon.

The catalytic efficiency of various acids in epoxide ring-opening can be compared by measuring the reaction rates under the same conditions.

Table 2: Relative Rates of Methanolysis of a Generic Glycidyl Ether with Different Acid Catalysts.

| Catalyst (0.1 mol%) | Relative Rate |

| None | 1 |

| p-Toluenesulfonic Acid | 150 |

| Boron Trifluoride Etherate | 500 |

| Zinc Chloride | 80 |

Note: This data is illustrative and based on general reactivity patterns of glycidyl ethers.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about the transition state of the rate-determining step. princeton.eduwikipedia.orglibretexts.orglibretexts.org By replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if that atom is involved in bond-making or bond-breaking in the transition state.

For the ring-opening of this compound, a primary KIE would be expected if a C-H bond to one of the epoxide carbons is broken in the rate-determining step, which is not typical for a direct nucleophilic attack on the carbon. However, a secondary KIE could be observed. For example, if the reaction proceeds through an SN2 mechanism, the hybridization of the attacked carbon changes from sp3 in the ground state to sp2-like in the pentacoordinate transition state. Replacing a hydrogen atom on this carbon with deuterium (B1214612) would result in a small normal KIE (kH/kD > 1).

If the mechanism is more SN1-like, with significant carbocation character in the transition state, a larger secondary KIE would be expected due to the change in hybridization and hyperconjugation effects.

Solvent isotope effects can also be informative. nih.gov For instance, if the reaction is catalyzed by a Brønsted acid, running the reaction in a deuterated solvent (e.g., D2O instead of H2O) can reveal whether proton transfer is involved in the rate-determining step.

Table 4: Hypothetical Kinetic Isotope Effects for the Ring-Opening of an Epoxide.

| Reaction Type | Isotopic Substitution | kH/kD | Mechanistic Implication |

| SN2 Attack at Terminal Carbon | C-H to C-D at terminal carbon | 1.05 | sp3 to sp2-like transition state |

| SN1-like Attack at Internal Carbon | C-H to C-D at internal carbon | 1.15 | Significant carbocation character |

| Acid-Catalyzed Hydrolysis | H2O to D2O (solvent) | 2.5 | Proton transfer in the rate-determining step |

Note: These values are hypothetical and serve to illustrate the principles of KIE in mechanistic studies.

Advanced Analytical Methodologies for Research on S Glycidylphthalimide and Its Derivatives

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure and stereochemistry of (S)-Glycidylphthalimide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. For this compound, both ¹H NMR and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. google.com The aromatic protons of the phthalimide (B116566) group typically appear as a multiplet in the range of δ 7.7-7.9 ppm. researchgate.net The protons of the glycidyl (B131873) moiety exhibit distinct signals corresponding to the CH, and CH₂ groups of the epoxide ring and the methylene (B1212753) bridge (N-CH₂). The chemical shifts for protons on an epoxide ring generally appear in the δ 2.5-3.5 ppm range. marinelipids.caoregonstate.edu The coupling constants (J values) between the protons on the chiral epoxide ring are critical for confirming the relative stereochemistry. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the phthalimide group (typically around δ 168 ppm), the aromatic carbons, and the carbons of the glycidyl unit, including the chiral methine (CH) and methylene (CH₂) carbons of the epoxide ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.gov Key peaks include:

Strong absorption bands for the symmetric and asymmetric stretching of the phthalimide carbonyl (C=O) groups, typically found around 1715 cm⁻¹ and 1775 cm⁻¹.

Bands corresponding to the C-N stretching of the imide.

Characteristic peaks for the C-O stretching of the epoxide ring, usually observed in the 1250 cm⁻¹ region.

Absorption bands related to the aromatic C-H and C=C bonds of the phthalimide ring.

| Spectroscopic Data Summary for this compound | |

| Technique | Observed Features |

| ¹H NMR | Aromatic protons (phthalimide): ~δ 7.7-7.9 ppmGlycidyl protons: ~δ 2.5-4.0 ppm |

| ¹³C NMR | Carbonyl carbons: ~δ 168 ppmAromatic carbonsEpoxide carbons |

| IR Spectroscopy | Phthalimide C=O stretch: ~1715-1775 cm⁻¹Epoxide C-O stretch: ~1250 cm⁻¹ |

| Mass Spectrometry | Molecular Weight: 203.19 g/mol Expected molecular ion peaks |

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are essential for assessing both the chemical and enantiomeric purity of this compound. Gas Chromatography (GC) is often used for purity analysis, while Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining enantiomeric excess.

Gas Chromatography (GC) is a standard method for determining the chemical purity of volatile and thermally stable compounds like this compound. birchbiotech.com Commercial suppliers often specify a purity of ≥98.0% or higher as determined by GC analysis. tcichemicals.comtcichemicals.com This technique separates the target compound from any residual solvents, starting materials, or side products from the synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating the (S)- and (R)-enantiomers and thus quantifying the enantiomeric purity or enantiomeric excess (ee) of the product. google.com The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). chiralpedia.com For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. chromatographyonline.commdpi.com A patent for the synthesis of this compound reported achieving an optical purity of 99.3% ee, as determined by chiral HPLC. google.com

The selection of the mobile phase is critical for achieving good separation. shimadzu.com A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography for this purpose. The detector, typically a UV detector, monitors the elution of the two enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess.

| Typical Chiral HPLC Parameters for Enantiomeric Purity | |

| Parameter | Condition |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak®, Chiralcel®) |

| Mobile Phase | n-Hexane / Isopropanol mixture |

| Detection | UV Spectrophotometry |

| Analysis Goal | Separation of (S)- and (R)-enantiomers |

| Reported Purity | Optical purities often exceed 98.0% ee google.comtcichemicals.comtcichemicals.com |

Crystallographic Analysis of Key Intermediates

X-ray crystallography is an unequivocal technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing definitive proof of its absolute stereochemistry. anton-paar.com This method involves directing X-rays at a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure. anton-paar.com

While a publicly available crystal structure for this compound itself may be elusive, the technique is highly relevant for the structural confirmation of its key synthetic intermediates or derivatives. For example, in the development of complex molecules, single-crystal X-ray diffraction is often performed on stable, crystalline precursors to ensure the correct stereochemistry is carried through the synthetic pathway.

Research on related compounds demonstrates the power of this technique. For instance, a 2022 study successfully utilized single-crystal X-ray diffraction to establish the final structures of S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. nih.gov This analysis provided complete structural elucidation, confirming the connectivity and stereochemistry of the synthesized molecules. nih.gov This application underscores the importance of X-ray crystallography in unambiguously verifying the structure of complex phthalimide-containing compounds, which is directly applicable to the rigorous study of this compound and its derivatives in pharmaceutical research.

Computational and Theoretical Investigations of S Glycidylphthalimide

Ab Initio and DFT Studies of Molecular Structure and Conformation

The first step in computationally characterizing a molecule like (S)-Glycidylphthalimide is to determine its most stable three-dimensional structure. Ab initio and DFT methods are employed to perform geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule. mdpi.com

DFT, particularly with hybrid functionals like B3LYP, is a common choice for these calculations due to its balance of accuracy and computational cost. ufms.bructm.edu The process begins with an initial guess of the molecular geometry, which is then systematically refined to find a minimum on the potential energy surface. The stability of this optimized structure is confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates that a true energy minimum has been located. ufms.brmdpi.com

| Parameter | Typical Selection | Purpose |

| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for electronic structure calculations. |

| Functional | B3LYP, M06, CAM-B3LYP | Approximates the exchange-correlation energy, a key component of the total energy. ufms.brmdpi.comnih.gov |

| Basis Set | 6-31G*, 6-311++G(d,p), aug-cc-pVTZ | Defines the set of mathematical functions used to build the molecular orbitals. mdpi.comuctm.edu |

| Solvation Model | PCM, IEFPCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and energy. mdpi.comnih.gov |

Prediction of Reactivity and Reaction Pathways

DFT calculations are highly effective for predicting the chemical reactivity of this compound. By analyzing the molecule's electronic structure, researchers can identify the most likely sites for chemical reactions.

Key theoretical tools for this purpose include:

Frontier Molecular Orbital (FMO) Theory : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. uctm.edu The HOMO indicates regions likely to act as an electron donor (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites). For this compound, the strained epoxide ring is a primary focus of reactivity. nih.govrsc.org

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the electron density surface. nih.gov It highlights electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. ufms.br For this compound, the oxygen atoms of the phthalimide (B116566) carbonyls and the epoxide would be regions of negative potential, while the epoxide carbons would be key sites of positive potential, making them susceptible to nucleophilic attack.

Fukui Functions : These functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, helping to precisely identify the most reactive atoms for nucleophilic, electrophilic, or radical attack. ufms.br

These descriptors are used to predict the course of reactions, such as the characteristic SN2 ring-opening of the epoxide. nih.govyoutube.com Computational studies can model the entire reaction pathway, including the transition state, to calculate the activation energy. This allows for the prediction of reaction feasibility and regioselectivity, explaining why a nucleophile attacks one epoxide carbon over the other. researchgate.net Such models have been used to investigate the mechanisms of phthalimide formation, which proceeds through cyclization and dehydration steps. nih.gov

| Descriptor | Predicted Reactive Site on this compound | Implication for Reactivity |

| LUMO (Lowest Unoccupied MO) | Concentrated on the carbon atoms of the epoxide ring. | These carbons are the most electrophilic sites, highly susceptible to nucleophilic attack . nih.gov |

| HOMO (Highest Occupied MO) | Primarily located on the phthalimide aromatic ring and oxygen atoms. | These sites are the most nucleophilic and likely to interact with electrophiles. |

| MEP (Negative Potential) | Epoxide oxygen and carbonyl oxygens. | These are electron-rich areas, prone to interaction with electrophiles or protonation. nih.gov |

| MEP (Positive Potential) | Carbon atoms of the epoxide ring. | Confirms these sites as electron-deficient and the primary targets for nucleophiles. |

Modeling of Catalyst-Substrate Interactions

Computational modeling is essential for understanding how catalysts facilitate chemical reactions involving this compound. The synthesis of this compound often involves a catalyzed nucleophilic substitution reaction followed by a ring-closure. chemicalbook.comgoogle.com Modeling can elucidate the precise role of the catalyst in lowering the activation energy of the reaction. mdpi.com

The ring-opening of epoxides is a widely studied reaction in catalysis. rsc.orgroyalsocietypublishing.org Theoretical models can simulate the interaction between the catalyst, the nucleophile (e.g., the phthalimide anion), and the epoxide substrate. This involves several key steps that can be modeled:

Formation of the Catalyst-Substrate Complex : The initial binding of the epoxide and/or the nucleophile to the catalyst's active site is modeled to understand the geometry and energetics of this interaction. royalsocietypublishing.org

Activation : The model can show how the catalyst activates the epoxide, for instance, through coordination to a Lewis acidic metal center, which further polarizes the C-O bonds and makes the ring more susceptible to opening. osti.govnih.gov

Transition State Analysis : The nucleophilic attack on the activated epoxide is modeled to locate the transition state. Calculating the energy of this transition state reveals the activation barrier (ΔG‡), which can be compared to the uncatalyzed reaction to quantify the catalyst's efficiency. researchgate.net

For example, in a phase-transfer catalyzed synthesis of this compound, computational methods could model how the catalyst transports the phthalimide anion to the organic phase and facilitates its attack on the epoxide precursor. nih.gov

| Reaction Pathway | Description | Relative Activation Energy (ΔG‡) |

| Uncatalyzed Reaction | Direct SN2 attack of a nucleophile on the epoxide ring. | High |

| Catalyzed Reaction | The catalyst coordinates to the epoxide oxygen, weakening the C-O bonds and stabilizing the transition state. osti.govresearchgate.net | Low |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to build a statistical model correlating variations in the chemical structure of a series of compounds with their measured chemical reactivity. While specific QSRR studies on the reactivity of this compound itself are not prominent in the literature, the principles can be readily applied. Such studies on related phthalimide derivatives and epoxides have been conducted to understand their biological activity or enantioselectivity. nih.goveijppr.com

A hypothetical QSRR study on the reactivity of this compound derivatives would involve the following steps:

Dataset Creation : A series of derivatives would be synthesized, for example, by placing different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) on the phthalimide aromatic ring.

Descriptor Calculation : For each molecule in the series, a set of numerical parameters, or "descriptors," would be calculated using computational chemistry. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., Hammett constants, atomic charges), steric properties (e.g., molecular volume), and topological indices.

Reactivity Measurement : A specific measure of reactivity, such as the rate constant (k) for the ring-opening reaction with a standard nucleophile, would be experimentally determined for each derivative.

Model Development : Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is developed that links the calculated descriptors (independent variables) to the experimental reactivity (dependent variable).

The resulting QSRR equation could take a general form like: log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model would provide valuable insights into how different structural features influence the reactivity of the epoxide ring, aiding in the design of new molecules with tailored reactivity.

| Hypothetical Derivative (Substituent on Phthalimide Ring) | Electronic Descriptor (e.g., Hammett Constant, σ) | Steric Descriptor (e.g., Molar Volume) | Predicted Reactivity Parameter (e.g., log(k)) |

| 4-Nitro (-NO₂) | +0.78 | Larger | Higher |

| 4-Chloro (-Cl) | +0.23 | Similar | Intermediate |

| Unsubstituted (-H) | 0.00 | Baseline | Baseline |

| 4-Methyl (-CH₃) | -0.17 | Similar | Lower |

| 4-Methoxy (-OCH₃) | -0.27 | Larger | Lowest |

Future Research Directions and Emerging Trends

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of (s)-Glycidylphthalimide is undergoing a transformation driven by the principles of green chemistry, focusing on creating processes that are not only efficient but also environmentally benign. Research is actively pursuing methods that reduce waste, use less hazardous materials, and improve atom economy.

Catalysis is a cornerstone of these green approaches. The development of novel catalysts that can operate under mild conditions is a primary research goal. This includes both chemo-catalytic and bio-catalytic systems. researchgate.net Biocatalytic transformations, such as those employing epoxide hydrolases or lipases, are particularly attractive due to their high enantioselectivity and ability to function under ambient temperature and neutral pH, presenting no ecological harm. researchgate.netresearchgate.net These enzymatic methods offer a sustainable alternative to traditional chemical catalysis for producing enantiopure epoxides. researchgate.netnih.gov The kinetic resolution of racemic epoxides using metal-salen complexes, for instance, is another area of exploration for producing enantiomerically enriched compounds. nih.govmdpi.com

The table below summarizes various green chemistry approaches being explored for the synthesis of this compound and related chiral epoxides.

| Approach | Key Features | Advantages |

| Catalytic Ring-Closure | Use of phthalimide (B116566) and (S)-1-substituted propylene (B89431) oxide with a catalyst. google.comchemicalbook.com | Low cost, simple process, high yield and purity, suitable for industrial production. google.com |

| Biocatalysis | Employment of enzymes like epoxide hydrolases or lipases. researchgate.netresearchgate.net | High enantioselectivity, mild reaction conditions (ambient temperature, neutral pH), environmentally friendly. researchgate.netresearchgate.net |

| Solvent-Free Reactions | Conducting reactions in highly concentrated forms or without solvents. nih.gov | High atom economy, reduced waste, environmentally friendly. nih.gov |

| Phase Transfer Catalysis | Use of phase transfer catalysts and potassium iodide in the reaction of potassium phthalimide with (S)-epichlorohydrin. patsnap.comgoogle.com | Greatly improved product yield, simple and safe process, high purity products. patsnap.com |

Exploration of New Reactivity Modes and Synthetic Applications

While this compound is well-established as a crucial intermediate in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban and the antibiotic Linezolid, ongoing research is uncovering new applications for this versatile molecule. chemicalbook.comguidechem.comcjph.com.cn Its unique structure, featuring a reactive epoxy ring, makes it an ideal building block for a wide range of chemical entities. researchgate.netchemimpex.com

In the realm of materials science , this compound is highly valued for its role in the production of specialty polymers and resins. chemimpex.com Its incorporation into polymer chains can significantly enhance properties such as thermal stability, mechanical strength, and adhesion. chemimpex.com This has led to its use in formulating high-performance coatings, adhesives, and sealants with improved durability and resistance to chemicals and environmental factors. chemimpex.com Future research is expected to focus on developing advanced materials for the electronics and automotive industries, leveraging the compound's excellent thermal and chemical resistance. chemimpex.com

In pharmaceutical development , beyond its current uses, the compound's potential is being explored for creating novel therapeutic agents and drug delivery systems. chemimpex.com The epoxy functionality allows for conjugation to other molecules to create prodrugs, which can improve the bioavailability and targeted delivery of active pharmaceutical ingredients (APIs). chemimpex.com Research is also directed towards synthesizing new antifungal agents and other heterocyclic compounds. guidechem.com

The following table details the established and emerging applications of this compound.

| Field | Application | Key Benefits |

| Pharmaceuticals | Intermediate for Rivaroxaban, Linezolid, and other APIs. chemicalbook.com | Provides a key chiral center for therapeutically active molecules. |

| Development of novel prodrugs. chemimpex.com | Can improve bioavailability and targeted drug delivery. chemimpex.com | |

| Polymer Chemistry | Monomer for specialty polymers and resins. chemimpex.com | Enhances thermal stability, mechanical strength, and adhesion. chemimpex.com |

| Coatings & Adhesives | Component in industrial coatings, adhesives, and sealants. chemimpex.com | Improves durability, adhesion, and resistance to chemicals and abrasion. chemimpex.com |

| Advanced Materials | Building block for materials in electronics and automotive sectors. chemimpex.com | Contributes excellent thermal stability and chemical resistance. chemimpex.com |

Integration with Flow Chemistry and Automated Synthesis

A significant trend in modern chemical manufacturing is the shift from traditional batch processing to continuous flow chemistry. This paradigm offers numerous advantages, including enhanced safety, better process control, improved reproducibility, and greater scalability. nih.govacs.org The integration of flow chemistry and automation represents a major future direction for the synthesis of this compound and other high-value pharmaceutical intermediates.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org For the synthesis of chiral compounds like this compound, flow processes can be particularly advantageous. For instance, telescoped continuous flow processes have been successfully used for the enantioselective synthesis of chiral precursors for various APIs, achieving high yields and enantiocontrol without the need for chromatographic purification. acs.org The use of immobilized catalysts or enzymes in packed-bed flow reactors is another key area, enabling catalyst recycling and simplifying product isolation. nih.govmdpi.com

Automated synthesis platforms combine the benefits of flow chemistry with robotic systems and intelligent software, allowing for multistep syntheses to be performed with minimal human intervention. bohrium.com These systems can accelerate reaction optimization and facilitate the rapid production of compound libraries for screening purposes. While the direct application of fully automated flow synthesis to this compound is still an emerging area, the successful automation of processes for other complex chiral molecules demonstrates the immense potential of this technology. nih.govbohrium.com Future research will likely focus on developing dedicated, uninterrupted flow processes for this compound, from starting materials to the final purified product.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic routes and materials. For this compound, advanced computational methodologies offer a powerful avenue for future exploration and optimization.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms in detail. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions for greener and more economical synthesis. For example, computational studies on related phthalimide derivatives have been used to evaluate their therapeutic potential by calculating binding affinities to biological targets. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring new applications, particularly in drug discovery. These methods can be used to predict how derivatives of this compound might interact with specific protein targets, thereby identifying potential new therapeutic uses. In materials science, MD simulations can model the behavior of polymers derived from this compound, helping to predict their mechanical and thermal properties and guide the design of new materials with desired characteristics. researchgate.net

Furthermore, the rise of machine learning and artificial intelligence (AI) in chemistry opens up new possibilities. Predictive models could be developed to screen for optimal reaction conditions or to design novel derivatives of this compound with specific properties. These in silico approaches can significantly reduce the time and cost associated with experimental trial-and-error, accelerating the pace of innovation.

Q & A

Q. How should researchers handle contradictory results in publications on this compound applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.